N-(2-fluorophenyl)-2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, thiadiazolyl, nitrophenyl, and benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluoroaniline, 5-methyl-1,3,4-thiadiazole-2-thiol, and 3-nitrobenzaldehyde. These intermediates are then subjected to condensation, cyclization, and substitution reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-FLUOROPHENYL)-2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It could be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROPHENYL)-2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of N-(2-FLUOROPHENYL)-2-({6-[(E)-({4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its combination of multiple functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C25H17FN6O3S4 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[[6-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H17FN6O3S4/c1-14-30-31-25(37-14)38-21-9-6-15(10-20(21)32(34)35)12-27-16-7-8-19-22(11-16)39-24(29-19)36-13-23(33)28-18-5-3-2-4-17(18)26/h2-12H,13H2,1H3,(H,28,33) |
InChI Key |
FVASBHSHHKXABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=CC=C5F)[N+](=O)[O-] |
Origin of Product |
United States |
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